molecular formula C10H7NaO4S B3430080 Sodium 5-hydroxynaphthalene-1-sulphonate CAS No. 79873-34-0

Sodium 5-hydroxynaphthalene-1-sulphonate

Cat. No.: B3430080
CAS No.: 79873-34-0
M. Wt: 246.22 g/mol
InChI Key: HWQLBKMVMXBGRC-UHFFFAOYSA-M
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Description

Sodium 5-hydroxynaphthalene-1-sulphonate is an organic compound with the molecular formula C({10})H({7})NaO(_{4})S. It is a sodium salt of 5-hydroxynaphthalene-1-sulphonic acid and is commonly used in various chemical and industrial applications. This compound appears as a pale yellow to pale green solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-hydroxynaphthalene-1-sulphonate can be synthesized through the sulfonation of 5-hydroxynaphthalene. The process typically involves the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 5-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and drying processes to obtain the final compound in solid form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.

    Substitution: It can participate in electrophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized naphthalene derivatives.

    Reduction: Various hydroxy derivatives of naphthalene.

    Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

Sodium 5-hydroxynaphthalene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its sulfonate group makes it a useful precursor for various chemical reactions.

    Biology: This compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and dispersants.

Mechanism of Action

The mechanism by which sodium 5-hydroxynaphthalene-1-sulphonate exerts its effects depends on its application. In chemical reactions, its sulfonate group acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, it can interact with proteins and other biomolecules, altering their structure and function. The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Sodium 5-hydroxynaphthalene-1-sulphonate can be compared with other sulfonated naphthalene derivatives:

    Sodium 1-naphthol-4-sulphonate: Similar in structure but differs in the position of the sulfonate group, leading to different chemical and physical properties.

    Sodium 2-naphthol-6-sulphonate: Another isomer with distinct reactivity and applications.

    Sodium naphthalene-1,5-disulphonate: Contains two sulfonate groups, offering different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name

sodium;5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQLBKMVMXBGRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202542
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-77-2, 79873-34-0
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-hydroxynaphthalene-1-sulphonate
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